S-methyl alpha-chlorothioacetate

Description

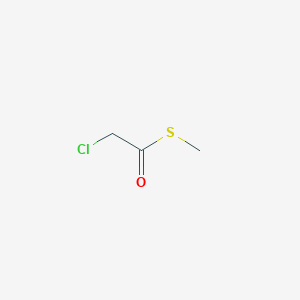

S-Methyl alpha-chlorothioacetate (ClCH₂C(O)SCH₃) is a thioester derivative characterized by a methyl group bonded to sulfur, a reactive alpha-chloro substituent, and an acetyl group. This compound combines the electrophilic reactivity of the chloroacetate moiety with the nucleophilic susceptibility of the thioester bond, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

S-methyl 2-chloroethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClOS/c1-6-3(5)2-4/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASUKTWOCVXMIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5925-71-3 | |

| Record name | 2-chloro-1-(methylsulfanyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: S-methyl alpha-chlorothioacetate can be synthesized through the esterification of alpha-chlorothioacetic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of a fixed bed reactor and a resin modified by acidic ionic liquid as a catalyst. This method is advantageous due to its low reaction temperature, simple process flow, and high conversion rate of over 99.5% .

Chemical Reactions Analysis

Types of Reactions: S-methyl alpha-chlorothioacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic or neutral conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Amines or ethers, depending on the nucleophile used.

Scientific Research Applications

S-methyl alpha-chlorothioacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of S-methyl alpha-chlorothioacetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or other cellular components, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below highlights critical differences between S-methyl alpha-chlorothioacetate and related compounds:

| Compound Name | Molecular Formula | Functional Groups | Key Reactivity | Applications |

|---|---|---|---|---|

| This compound | C₃H₅ClOS | Thioester, α-Cl | High alkylation potential; nucleophilic substitution at sulfur or carbonyl | Drug intermediates, agrochemicals |

| Methyl chloroacetate | C₃H₅ClO₂ | Ester, α-Cl | Moderate alkylation; ester hydrolysis | Solvents, plasticizers |

| Ethyl chloroacetate | C₄H₇ClO₂ | Ester, α-Cl | Similar to methyl chloroacetate but slower hydrolysis due to ethyl group | Pharmaceutical synthesis |

| S-Methyl thioacetate | C₃H₆OS | Thioester | Acyl transfer reactions; less reactive toward nucleophiles than chloro analogs | Biochemical probes |

| Chloroacetyl chloride | C₂H₂Cl₂O | Acid chloride, α-Cl | Extremely reactive; used for acylation in harsh conditions | Polymer and dye synthesis |

Reactivity Insights:

- Thioester vs. Ester : Thioesters (e.g., this compound) exhibit greater electrophilicity at the carbonyl carbon compared to esters (e.g., methyl chloroacetate), enabling faster acyl transfer reactions .

- Alpha-Chloro Effect : The alpha-chloro group in this compound significantly enhances its alkylation capacity, similar to methyl chloroacetate but with added sulfur-mediated reactivity .

Biological Activity

S-methyl alpha-chlorothioacetate (MCTA) is a sulfur-containing organic compound that has garnered attention for its biological activity. This compound is characterized by the presence of a chlorinated thioester functional group, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and agricultural science.

Physical Properties

- Molecular Weight: 110.59 g/mol

- Boiling Point: Approximately 150 °C

- Solubility: Soluble in organic solvents such as ethanol and acetone.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial and antifungal properties. The chlorothioacetate moiety is known to participate in nucleophilic substitution reactions, which can disrupt cellular processes in microorganisms.

Antimicrobial Activity

Research has demonstrated that MCTA possesses significant antimicrobial properties against various bacterial strains. A study conducted by highlighted its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that MCTA exhibits selective toxicity towards cancer cell lines while sparing normal cells. A notable study indicated that the compound induced apoptosis in human breast cancer cells (MCF-7), with an IC value of approximately 25 µM after 48 hours of exposure. This selectivity suggests potential for development as an anticancer agent.

Case Studies

-

Antifungal Activity:

- A case study assessed the antifungal effects of MCTA on Candida albicans. The results indicated a dose-dependent inhibition of fungal growth, with complete inhibition observed at concentrations above 200 µg/mL.

-

In Vivo Studies:

- In animal models, MCTA was evaluated for its protective effects against bacterial infections. Mice treated with MCTA showed reduced bacterial load and improved survival rates when infected with pathogenic strains compared to untreated controls.

Toxicological Profile

Despite its promising biological activities, the safety profile of this compound requires careful consideration. Toxicological assessments indicate that high doses can lead to hepatotoxicity and nephrotoxicity in animal models. Long-term exposure studies are necessary to fully understand the implications for human health.

Summary of Toxicological Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | LD50 > 200 mg/kg in rodents |

| Chronic Exposure | Liver and kidney damage observed |

| Mutagenicity Tests | Negative results |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.